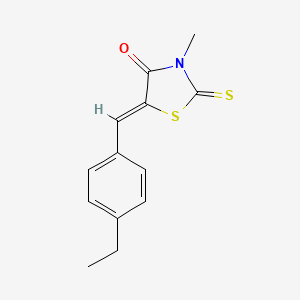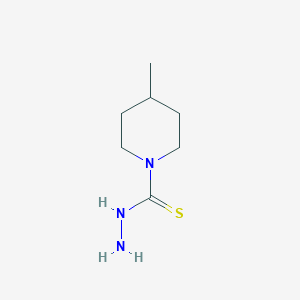![molecular formula C17H20O8 B11091054 8-({7,9-Dioxo-6,10-dioxaspiro[4.5]decan-8-YL}methyl)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11091054.png)
8-({7,9-Dioxo-6,10-dioxaspiro[4.5]decan-8-YL}methyl)-6,10-dioxaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework imparts unique chemical properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE typically involves the use of 6,10-dioxaspiro[4.5]decane-7,9-dione as a starting material. This compound is dissolved in absolute ethanol and stirred at room temperature. Subsequently, 1,1-dimethoxy-N,N-dimethylmethanamine is added dropwise to the mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential lead compound for drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: Its chemical properties make it suitable for use in various industrial applications, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares a similar spirocyclic framework but differs in its functional groups and overall structure.
Iodonium, (7,9-dioxo-6,10-dioxaspiro[4.5]dec-8-yl): Another related compound with a spirocyclic structure, used in different chemical contexts.
Uniqueness
8-[(7,9-DIOXO-6,10-DIOXASPIRO[4.5]DEC-8-YL)METHYL]-6,10-DIOXASPIRO[4.5]DECANE-7,9-DIONE is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C17H20O8 |
|---|---|
Molekulargewicht |
352.3 g/mol |
IUPAC-Name |
8-[(7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-yl)methyl]-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C17H20O8/c18-12-10(13(19)23-16(22-12)5-1-2-6-16)9-11-14(20)24-17(25-15(11)21)7-3-4-8-17/h10-11H,1-9H2 |
InChI-Schlüssel |
YGONRVJOVUHFNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)OC(=O)C(C(=O)O2)CC3C(=O)OC4(CCCC4)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11090973.png)
![2-Amino-6-(4-bromophenyl)-4-(4-methoxyphenyl)-5,7-dioxo-4,4a,5,6,7,7a-hexahydrothiopyrano[2,3-c]pyrrole-3-carbonitrile](/img/structure/B11090977.png)
![2-[4-(4-nitrophenyl)piperazin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11090981.png)

![6-Amino-3-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091012.png)

![5-bromo-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]pyridine-3-carbohydrazide](/img/structure/B11091031.png)

![2-bromo-3,4,5-trimethoxy-N-{2-[(3-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11091039.png)
![3-bromo-N-(3-methylpent-1-yn-3-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11091045.png)
![N-(4-chlorophenyl)-2-{1-(4-chlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11091049.png)

![2-Methoxy-4-(4-oxo-2-phenyl-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl pentanoate](/img/structure/B11091057.png)

